molecular formula C29H35N5O5 B14079811 tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate

tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate

Cat. No.: B14079811
M. Wt: 533.6 g/mol
InChI Key: UAMBHMFNSRGDSJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the piperidine and methoxybenzyl groups. The final step involves the addition of the tert-butyl group to the piperidine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological processes at the molecular level.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have utility in the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it a candidate for applications in catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-methoxybenzyl)-3-methylpiperazine-1-carboxylate
  • 4-tert-Butylphenol
  • tert-Butyl ®-4-((4-methylbenzyl)carbamoyl)thiazolidine-3-carboxylate

Uniqueness

What sets tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities.

Properties

Molecular Formula

C29H35N5O5

Molecular Weight

533.6 g/mol

IUPAC Name

tert-butyl 4-[3-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]imidazo[1,2-a]pyridin-7-yl]piperidine-1-carboxylate

InChI

InChI=1S/C29H35N5O5/c1-29(2,3)39-28(37)31-13-9-21(10-14-31)22-11-15-32-24(17-22)30-18-25(32)33-16-12-26(35)34(27(33)36)19-20-5-7-23(38-4)8-6-20/h5-8,11,15,17-18,21H,9-10,12-14,16,19H2,1-4H3

InChI Key

UAMBHMFNSRGDSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=NC=C(N3C=C2)N4CCC(=O)N(C4=O)CC5=CC=C(C=C5)OC

Origin of Product

United States

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